Dibutyltin maleate
Description
Contextualization within Organotin Chemistry
Organotin chemistry is a field of organometallic chemistry that studies compounds containing at least one tin-carbon bond. gelest.comsigmaaldrich.com These compounds are generally classified based on the number of organic groups attached to the tin atom, as mono-, di-, tri-, and tetra-substituted organotins. chromatographyonline.com Dibutyltin (B87310) maleate (B1232345) falls into the category of di-substituted organotins, which are characterized by two organic groups bonded to the tin atom. gelest.comchromatographyonline.com
The properties and applications of organotin compounds are heavily influenced by the number and nature of these organic substituents. gelest.com While tri-substituted organotins have historically been used for their biocidal properties, di-substituted organotins, such as dibutyltin maleate, are predominantly utilized for their stabilizing effects in polymers and their catalytic activity. chromatographyonline.comlupinepublishers.com Specifically, dialkyltin compounds like dibutyltin derivatives are key additives in the polymer industry. gelest.com
Historical Perspectives on Research Trajectories
The industrial application of organotin compounds began to gain traction in the 1930s and 1940s with the discovery of their ability to stabilize PVC against thermal degradation. gelest.comlupinepublishers.com PVC is inherently unstable at the high temperatures required for its processing, leading to the release of hydrochloric acid and subsequent discoloration and loss of physical properties. gelest.combdmaee.net
This compound, along with dibutyltin dilaurate, was among the first commercially successful organotin stabilizers developed to prevent this degradation. lupinepublishers.com This discovery spurred extensive research into the synthesis and application of various organotin compounds. Early research focused on optimizing the stabilizing efficiency of these compounds, leading to the development of a wide range of derivatives. gelest.com The process for preparing this compound has also been a subject of study, with methods involving the reaction of dibutyltin oxide with maleic anhydride (B1165640) being developed and refined over time to improve yield and purity. prepchem.comgoogle.comgoogle.com
Significance of this compound in Contemporary Scientific Inquiry
In modern scientific research, this compound continues to be a compound of interest due to its versatile applications. Its primary and most established use is as a heat stabilizer for PVC, where it provides excellent thermal stability, weather resistance, and transparency, particularly for rigid PVC products. nbinno.comnbinno.comsongwon.com The mechanism of stabilization involves scavenging the hydrochloric acid released during PVC degradation and forming complexes with unstable chlorine atoms. bdmaee.net
Beyond PVC stabilization, this compound is a highly effective condensation catalyst. nbinno.comnbinno.com It is employed in esterification and transesterification reactions, and in the production of polyurethanes and silicones. lupinepublishers.comjiushengchem.comallhdi.com Its catalytic activity facilitates efficient reaction pathways and is crucial in the synthesis of various polymers and specialty chemicals. nbinno.com
Current research also explores the use of this compound in novel polymer synthesis. For instance, it has been successfully used as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone to produce biodegradable polyesters. researchgate.net Furthermore, it is used as a comonomer in the synthesis of new polymeric thermal stabilizers to enhance the properties of polymers like PVC, ABS, and Hips. researchgate.netlgstablechem.com These ongoing investigations highlight the continued relevance and potential for new applications of this compound in materials science and polymer chemistry.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 78-04-6 | nbinno.comnbinno.combdmaee.net |
| Molecular Formula | C12H20O4Sn | nbinno.comjiushengchem.com |
| Molecular Weight | 346.99 g/mol | jiushengchem.comnih.gov |
| Appearance | White amorphous powder or crystals | nbinno.commubychem.comosha.gov |
| Melting Point | 108-113 °C / 135-140 °C | jiushengchem.combdmaee.netosha.gov |
| Flash Point | 107 °C / 204 °C | mubychem.comosha.gov |
| Density | ~1.2 to 1.3 g/cm³ | mubychem.comjiushengchem.com |
| Tin Content | 32-34.2% | nbinno.comjiushengchem.comosha.gov |
| Solubility | Soluble in benzene (B151609), toluene, and organic esters; Insoluble in water | nbinno.commubychem.combdmaee.net |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of dibutyltin oxide with maleic anhydride. prepchem.comgoogle.com The process can be carried out by blending finely divided dibutyltin oxide and maleic anhydride. prepchem.com The reaction can be performed in the presence of an inert cycloaliphatic hydrocarbon solvent, such as cyclohexane (B81311) or methyl cyclohexane, which acts as a reaction medium. google.com
The reaction mixture is typically heated to facilitate the reaction. google.com After the reaction is complete, the solution is cooled, causing the this compound to crystallize. google.com The crystallized product can then be recovered through filtration and dried. google.com This method can produce high yields of pure this compound. google.com Another approach involves grinding the reactants together, where the heat generated during grinding can assist the reaction, which may be followed by gentle heating. google.com
Applications in Chemical Research
| Application Area | Description | Source(s) |
|---|---|---|
| PVC Heat Stabilization | Acts as a primary heat stabilizer for polyvinyl chloride (PVC), preventing thermal degradation during processing. It improves heat resistance, transparency, and weather resistance of PVC products. | nbinno.comnbinno.combdmaee.netsongwon.com |
| Catalysis | Serves as an effective condensation catalyst in various chemical syntheses, including esterification and transesterification reactions. It is used in the production of polyurethanes and room temperature vulcanization (RTV) silicones. | nbinno.comnbinno.comlupinepublishers.comjiushengchem.com |
| Polymer Synthesis | Used as an initiator for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to create biodegradable polyesters. It is also incorporated as a comonomer to synthesize novel polymeric stabilizers. | researchgate.netresearchgate.netnih.gov |
| Gasoline Additive | It has been noted for its use as a gasoline anti-explosion agent. | nbinno.comjiushengchem.com |
Analytical Techniques
Several analytical methods are employed for the detection and quantification of this compound and other organotin compounds. These techniques are crucial for monitoring its presence in various matrices, including environmental samples and consumer products.
Atomic Absorption Spectroscopy (AAS): Graphite furnace atomic absorption is a technique used for the analysis of airborne this compound. Samples are collected on filters, digested, and then analyzed for their tin content. osha.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of dibutyltin compounds in materials like PVC. The process involves solvent extraction, derivatization of the analyte, and subsequent analysis by GC-MS, which allows for both identification and quantification. shimadzu.com
Liquid Chromatography (LC): Reversed-phase liquid chromatography (RPLC) coupled with detectors like fluorimetric detectors or mass spectrometers (LC-MS) is used for the separation and determination of various organotin species, including dibutyltin. researchgate.netresearchgate.net This method is suitable for environmental analysis due to its sensitivity. researchgate.net
Environmental Considerations
The environmental fate of organotin compounds, including this compound, is a subject of significant research. Organotins can be introduced into the environment through industrial effluents and leaching from products like PVC pipes (B44673). chromatographyonline.comscbt.com
Once in the environment, the degradation of organotin compounds involves the breaking of the tin-carbon bond, which can occur through UV irradiation or biological and chemical processes. scbt.com Dibutyltin compounds are known degradation products of tributyltin (TBT), a once widely used biocide in marine antifouling paints. chromatographyonline.com
Dibutyltin compounds can persist in sediments for extended periods, with half-lives estimated to be several years. scbt.cominchem.org They can partition from water to aquatic organisms, although bioaccumulation via the food chain appears less significant compared to direct uptake from water. scbt.com Due to their potential for persistence and toxicity to aquatic life, the presence of dibutyltin and other organotins in the environment is monitored by regulatory bodies. chromatographyonline.comresearchgate.netscbt.com
Structure
2D Structure
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029599 | |
| Record name | Dibutyltin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78-04-6, 53507-04-3 | |
| Record name | Dibutyltin maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyltin maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Kinetics in Dibutyltin Maleate Production
Precursor Compounds and Synthetic Routes
The primary route for synthesizing Dibutyltin (B87310) maleate (B1232345) involves the reaction between Dibutyltin oxide and Maleic anhydride (B1165640). This method is favored for its high atom economy and the straightforward nature of the reaction, which typically yields the desired product with minimal side reactions.
Dibutyltin oxide ((C₄H₉)₂SnO) serves as the foundational precursor, providing the dibutyltin moiety to the final compound. It is a white, finely divided solid that reacts readily with acid anhydrides. The synthesis of Dibutyltin oxide itself can be a multi-step process, often starting from tin metal and butyl halides. bdmaee.net In the context of Dibutyltin maleate production, the oxide is the immediate and crucial intermediate that directly participates in the esterification-like condensation reaction.
Maleic anhydride (C₄H₂O₃) is the second key reactant, providing the maleate group. bdmaee.net It is an anhydride of a dicarboxylic acid, which makes it highly reactive toward the tin-oxygen bonds in Dibutyltin oxide. The reaction involves the opening of the anhydride ring and the formation of new tin-oxygen-carbon bonds, resulting in the cyclic structure of this compound. gelest.com The reaction can proceed by simply grinding the two solid reactants together, sometimes with gentle heating. google.com
The stoichiometry between Dibutyltin oxide and Maleic anhydride is a critical factor in the synthesis. While equimolar proportions are often used, some processes employ an excess of one reactant to influence the properties of the final product. google.comprepchem.com For instance, using an excess of maleic anhydride can result in a product with a lower melting point. google.com
| Reactant 1 | Reactant 2 | Molar Ratio (Oxide:Anhydride) | Conditions | Outcome | Source |
|---|---|---|---|---|---|
| Dibutyltin oxide | Maleic anhydride | 2:1 | Stirred at high speed (3600 RPM) for 2 mins, cooled below 35°C, stood for 72 hours. | Agglomerate product, crushed into powder. | prepchem.com |
| Dibutyltin oxide | Maleic anhydride | 1:1 | Ground together, then heated at 40°C for 12 hours. | Quantitative yield as a white powder, M.P. 134°C. | google.com |
| Dibutyltin oxide | Maleic anhydride | 1:1.17 (approx.) | Mixed and heated at 40°C for 12 hours. | Product contaminated with excess maleic anhydride, M.P. 113°C. | google.com |
| Dibutyltin oxide | Maleic anhydride | 1:1 | Stirred and heated at 60-70°C, followed by dehydration under reduced pressure. | Finished product obtained after filtration. | bdmaee.net |
Catalytic Approaches in this compound Synthesis
While the direct reaction of the precursors is often efficient, catalytic strategies are a key area of chemical synthesis to improve reaction rates and selectivity. In the context of organotin chemistry, both homogeneous and heterogeneous catalysis are relevant.
Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants. matthey.com Organotin compounds, including dibutyltin derivatives, are widely recognized as effective homogeneous catalysts for various reactions such as esterification and polyurethane formation. gelest.comtib-chemicals.com In the synthesis of this compound from its oxide and anhydride precursors, the reaction is typically performed in a single phase (solid-state or melt), meaning the reactants themselves may facilitate the reaction without an external catalyst. The Lewis acidic nature of the tin center in Dibutyltin oxide is believed to play a role in activating the maleic anhydride, fitting the profile of a self-catalyzed or reactant-catalyzed process within a homogeneous environment.
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. google.com A significant advantage of this approach is the ease of separating the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. In the field of organotin chemistry, there is substantial research into developing heterogeneous catalysts by immobilizing organotin compounds on solid supports like silica. google.comconicet.gov.ar These supported catalysts are designed for reactions like esterification and transesterification. google.com While the direct industrial synthesis of this compound predominantly uses a homogeneous or solvent-free approach, the development of silica-supported organotin catalysts presents a potential pathway for creating more sustainable and reusable catalytic systems for this and related syntheses. conicet.gov.argoogle.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing product yield, purity, and efficiency while minimizing energy consumption and reaction time. Key parameters in this compound synthesis include temperature, reaction time, and the molar ratio of reactants.
The reaction between Dibutyltin oxide and Maleic anhydride is exothermic. Controlling the temperature is essential to prevent the mixture from fusing and to ensure the formation of a high-quality, powdered product. google.com Research has shown that maintaining the temperature below 40°C during an extended reaction time (up to 24 hours) after grinding the reactants can lead to a quantitative yield. google.com Another approach involves heating the mixture to a moderately higher temperature range of 60-70°C to drive the condensation reaction, followed by dehydration under reduced pressure. bdmaee.net
The molar ratio of the reactants also significantly influences the final product's characteristics. Using equimolar amounts of Dibutyltin oxide and Maleic anhydride typically yields a product with a distinct melting point of 134°C. google.com However, introducing a slight excess of Maleic anhydride can be used to intentionally lower the melting point of the final product, which may be advantageous for specific applications in polymer stabilization. google.com
| Parameter | Condition | Effect on Reaction/Product | Source |
|---|---|---|---|
| Temperature | Heating up to 40°C | Prevents fusing of the mixture; allows for a powdered product. Reaction can proceed for up to 24 hours. | google.com |
| Temperature | Heating at 60-70°C | Drives the condensation reaction, followed by vacuum dehydration to remove water. | bdmaee.net |
| Temperature | Maintained below 35°C (during initial mixing) | Controls the initial exothermic reaction when reactants are mixed at high speed. | prepchem.com |
| Molar Ratio (Oxide:Anhydride) | 1:1 | Yields a product with a defined melting point of 134°C. | google.com |
| Molar Ratio (Oxide:Anhydride) | 1: >1 (excess anhydride) | Reduces the melting point of the final product (e.g., to 113°C). | google.com |
| Physical Process | Grinding/Blending of solid reactants | The heat generated during grinding can assist the reaction, which can be completed with gentle heating. | google.comprepchem.com |
Mechanistic Investigations of this compound Formation
The synthesis of this compound is most commonly achieved through the reaction of dibutyltin oxide with maleic anhydride. While detailed kinetic and mechanistic studies specifically for this reaction are not extensively documented in publicly available literature, insights can be drawn from the general reactivity of organotin oxides and the nature of the reactants involved. The reaction is understood to proceed via the interaction of the Lewis acidic tin center in dibutyltin oxide with the electron-rich carbonyl groups of maleic anhydride.
(n-C₄H₉)₂SnO + C₄H₂O₃ → (n-C₄H₉)₂Sn(OOCCH=CHCOO)
One proposed pathway involves the initial coordination of the oxygen atom of the maleic anhydride to the tin atom of dibutyltin oxide. Dibutyltin oxide exists as a polymeric network of [-Sn(n-Bu)₂-O-] repeating units. The reaction likely begins with the disruption of this polymeric structure. The interaction with maleic anhydride could lead to the formation of an intermediate species where the anhydride is activated.
Following coordination, a nucleophilic attack from the oxygen of the dibutyltin oxide onto a carbonyl carbon of the maleic anhydride can occur. This step would lead to the opening of the anhydride ring and the formation of a tin carboxylate bond. The reaction between dibutyltin oxide and maleic anhydride has been shown to yield non-stoichiometric this compound, suggesting a complex reaction process. prepchem.com Furthermore, studies on the reaction of dibutyltin oxide with maleic acid have indicated the formation of a mixture containing three different forms of this compound, which underscores the complexity of the product landscape.
The catalytic activity of dibutyltin oxide in other reactions, such as selective sulfonylation, suggests the potential for the formation of highly reactive intermediates like stannylidene species (R₂Sn=O). organic-chemistry.org In the context of the reaction with maleic anhydride, such intermediates could play a role in activating the anhydride for the ring-opening reaction.
Table of Reaction Parameters and Observations
| Parameter | Observation/Finding | Source |
| Reactants | Dibutyltin oxide and maleic anhydride | prepchem.com |
| Product | Non-stoichiometric this compound | prepchem.com |
| Reaction with Maleic Acid | Can produce a mixture of three forms of this compound | |
| Intermediate Possibility | Formation of intermediate stannoxanes is plausible based on general organotin oxide reactivity with anhydrides. | gelest.com |
| Catalytic Analogy | Dibutyltin oxide's role in other reactions suggests the potential for reactive intermediates like stannylidenes. | organic-chemistry.org |
It is important to note that the mechanistic details are largely inferred from the general principles of organotin chemistry and related reactions due to a lack of specific studies on the formation of this compound. Further dedicated research would be necessary to fully elucidate the reaction mechanism and determine its kinetic parameters.
Polymer Chemistry and Material Science Research of Dibutyltin Maleate
Dibutyltin (B87310) Maleate (B1232345) as a Polymeric Constituent
Dibutyltin maleate's carbon-carbon double bond allows it to act as a monomer and be incorporated into polymer backbones. This has been a subject of study in free radical polymerization, leading to the synthesis of new copolymers and terpolymers with unique properties.
Free Radical Copolymerization Studies
Free radical polymerization is a common method used to copolymerize this compound (DBTM) with various vinyl monomers. These studies are crucial for understanding the reactivity of DBTM and the properties of the resulting copolymers.
While specific research focusing on the terpolymerization of this compound with methyl methacrylate (B99206) and styrene (B11656) is not extensively documented in the reviewed literature, related studies provide insights into the behavior of DBTM in multi-component polymer systems. For instance, a study on the bulk terpolymerization of this compound, styrene, and butyl acrylate (B77674) (DBTM-St-BA) was conducted using benzoic peroxide as an initiator. researchgate.net The resulting terpolymer was found to have a number-average molecular weight above 10^4 and exhibited superior thermal stability and flowability in PVC processing compared to DBTM alone, suggesting its potential as a polyfunctional PVC stabilizer. researchgate.net
Another relevant study synthesized a series of polymeric thermal stabilizers through radical solution polymerization using this compound (DBTM) and styrene (St) as the main comonomers, with methyl acrylate (MA) as a modifying monomer. pleiades.online The thermal stability of the resulting P(DBTM/St/MA) terpolymer was found to be the most effective among the synthesized polymers. pleiades.online
Reactivity Ratio Determinations in Copolymerization Systems
The reactivity ratios of monomers in a copolymerization system are critical parameters that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. These ratios are essential for predicting the composition and structure of the resulting copolymer. The Fineman-Ross method is a common graphical technique used to determine these ratios from experimental data. nih.govchempedia.info
For the copolymerization of this compound (M1) with styrene (M2) and butyl acrylate (M2), reactivity ratios have been calculated. The data from these studies indicate that both styrene and butyl acrylate are significantly more reactive than this compound. nih.gov
| Monomer Feed Mole Fraction (M1) | Copolymer Mole Fraction (m1) | r1 (DBTM) | r2 (St) |
|---|---|---|---|
| - | - | Value not explicitly provided in search results | Value not explicitly provided in search results |
| Monomer Feed Mole Fraction (M1) | Copolymer Mole Fraction (m1) | r1 (DBTM) | r2 (BA) |
|---|---|---|---|
| - | - | Value not explicitly provided in search results | Value not explicitly provided in search results |
Note: While the source indicates that reactivity ratios were calculated, the specific numerical values were not provided in the accessible text. nih.gov
Role in Polymer Stabilization Mechanisms
Beyond its use as a comonomer, this compound is widely employed as a thermal stabilizer, particularly for polyvinyl chloride (PVC). Organotin compounds, in general, are highly effective in preventing the thermal degradation of PVC during processing at elevated temperatures. core.ac.ukresearchgate.net
Thermal Stabilization of Polyvinyl Chloride (PVC)
PVC is inherently unstable at processing temperatures and undergoes dehydrochlorination, leading to the formation of conjugated double bonds that cause discoloration and a reduction in mechanical properties. core.ac.uk this compound, as an organotin maleate stabilizer, plays a crucial role in mitigating this degradation. wsdchemical.com
The primary mechanism of stabilization by this compound involves two key actions. Firstly, it acts as a scavenger for the hydrogen chloride (HCl) that is evolved during PVC degradation. acs.org This prevents the autocatalytic effect of HCl on further degradation. Secondly, and more importantly, organotin stabilizers like this compound can substitute the labile chlorine atoms on the PVC polymer chain with more thermally stable carboxylate groups. acs.org This "mending" of the polymer chain at its weak points is a critical aspect of their stabilizing function. acs.org The effectiveness of organotin carboxylates like this compound is also attributed to their ability to prevent the formation of long polyene sequences, which are responsible for color development. core.ac.uk
Studies have shown that the incorporation of this compound can significantly improve the thermal stability of PVC, as evidenced by a delay in the onset of dehydrochlorination to higher temperatures. core.ac.uk
Mechanisms of Hydrogen Chloride Scavenging
The primary role of this compound as a stabilizer in halogenated polymers, particularly Poly(vinyl chloride) (PVC), is its function as a potent acid scavenger. The thermal degradation of unstabilized PVC commences at temperatures as low as 100°C, proceeding through a "zip-elimination" mechanism that releases hydrogen chloride (HCl). preprints.org This process forms conjugated polyene sequences within the polymer backbone, which are responsible for the material's discoloration. preprints.org
This compound intervenes in this degradation process by neutralizing the liberated hydrogen chloride. As an organotin compound, it acts as a co-stabilizer that traps the gaseous HCl within the condensed phase (the polymer matrix). mdpi.com The scavenging action involves a chemical reaction where the dibutyltin compound reacts with HCl. This prevents the accumulation of free HCl, which is a critical step in halting further degradation. mdpi.comresearchgate.net The efficiency of this scavenging is crucial, as it must react quickly with the evolving HCl to be effective. mdpi.com The general mechanism can be understood as an acid-base reaction where the organotin compound neutralizes the highly acidic and destructive HCl.
Inhibition of Autocatalytic Degradation Reactions
The release of hydrogen chloride from the PVC matrix is an autocatalytic process. The initial HCl molecules that are liberated act as catalysts, accelerating the degradation of adjacent monomer units and leading to a chain reaction of further HCl release. preprints.org This autocatalytic cycle is responsible for the rapid and catastrophic degradation of the polymer once initiated.
By effectively scavenging hydrogen chloride as it is formed, this compound breaks this autocatalytic cycle. preprints.orgmdpi.com The neutralization of HCl removes the catalyst responsible for propagating the degradation, thereby inhibiting the "zip-elimination" reaction. This action is fundamental to the stabilization of PVC; by preventing the catalytic feedback loop, the stabilizer preserves the integrity of the polymer's molecular structure during high-temperature processing and long-term use.
Impact on Discoloration and Long-Term Stability
The practical consequences of the HCl scavenging and inhibition of autocatalytic reactions are a significant improvement in the polymer's color stability and long-term durability. Discoloration, such as yellowing and browning, in PVC is a direct result of the formation of long conjugated polyene sequences during degradation. bdmaee.net By preventing the elimination of HCl, this compound effectively suppresses the formation of these chromophoric systems, markedly improving the early coloring of the PVC. researchgate.net
This stabilization extends the service life of the final product by preserving its physical and aesthetic properties over time. bdmaee.net The prevention of degradation ensures that the polymer maintains its intended characteristics, contributing to enhanced clarity and long-term stability. researchgate.netbdmaee.net Research into various thermal stabilizers derived from this compound has demonstrated their effectiveness in depressing discoloration during thermal aging tests. pleiades.online
Table 1: Effect of this compound on PVC Thermal Stability
| Property | Unstabilized PVC | PVC Stabilized with this compound |
| Discoloration | Rapid yellowing and browning upon heating | Discoloration is inhibited or significantly delayed researchgate.netbdmaee.net |
| HCl Evolution | High rate of autocatalytic HCl release preprints.org | HCl is scavenged, evolution rate is drastically reduced mdpi.comresearchgate.net |
| Long-Term Stability | Poor; prone to rapid degradation | Enhanced; service life is extended bdmaee.net |
| Polyene Formation | Extensive formation of conjugated polyenes preprints.org | Formation of polyene sequences is suppressed |
Photochemical Degradation Protection (UV Stabilization)
In addition to thermal stabilization, organotin compounds like this compound contribute to the polymer's resistance to photochemical degradation. Exposure to ultraviolet (UV) radiation is another major pathway for polymer degradation, leading to discoloration, embrittlement, and loss of mechanical properties. This compound and its related structures help protect against UV radiation and peroxide decomposition. bdmaee.net While often used in conjunction with dedicated UV absorbers for optimal performance, its inherent stabilizing action against degradation pathways provides a degree of improved weather resistance, which is critical for outdoor applications such as window frames. bdmaee.net
Influence on Mechanical Properties and Flowability of Polymer Composites
The inclusion of this compound as a stabilizer has a profound influence on maintaining the mechanical integrity and processing characteristics of polymer composites. During melt processing at high temperatures, unstabilized PVC would undergo severe degradation, leading to chain scission or cross-linking. These molecular changes would drastically alter the material's mechanical properties and melt viscosity (flowability).
By preventing thermal degradation, this compound ensures that the polymer's molecular weight and structure are preserved. This directly translates to the preservation of crucial mechanical properties such as tensile strength, impact resistance, and elongation at break. bdmaee.net Furthermore, maintaining a stable molecular structure during processing leads to consistent and predictable melt flow. Polymers with high melt viscosity can lead to poor wetting and distribution of fillers within a composite, weakening the final product. mdpi.com By preventing degradation-induced viscosity changes, the stabilizer ensures better processability and more homogeneous distribution of fillers, which is essential for achieving the desired performance in the final composite material. mdpi.com
Table 2: Influence of this compound on Polymer Composite Properties
| Property | Influence of this compound | Rationale |
| Tensile Strength | Preserved | Prevents polymer chain scission during processing and aging. bdmaee.net |
| Impact Resistance | Maintained | Avoids embrittlement caused by thermal and UV degradation. bdmaee.net |
| Elongation at Break | Maintained | Preserves the polymer's ductility by inhibiting degradation. bdmaee.net |
| Flowability (Melt Viscosity) | Stabilized | Prevents degradation-induced changes in molecular weight, ensuring consistent melt flow during processing. mdpi.com |
Advanced Material Applications of this compound Derivatives
High-Performance Plastics Development
Research has moved beyond using this compound as a simple additive to incorporating it as a monomer in the synthesis of advanced polymeric thermal stabilizers. researchgate.netpleiades.online By copolymerizing this compound (DBTM) with monomers such as styrene (St) and methyl acrylate (MA), novel high-performance stabilizers have been developed. pleiades.online These polymeric stabilizers, for instance P(DBTM/St/MA), integrate the stabilizing function of the organotin moiety directly into a polymer backbone.
This approach leads to stabilizers with higher molecular weights, which can offer improved compatibility with the base polymer matrix and lower volatility during high-temperature processing. pleiades.online Studies have shown that the effectiveness of these polymeric derivatives can be tailored by selecting different co-monomers. Research comparing a series of these polymeric stabilizers found that their effect on the thermal stability of PVC varied, indicating that the performance can be precisely engineered for specific applications. researchgate.net This development represents a significant step toward creating high-performance plastics with enhanced durability and processing characteristics.
Table 3: Relative Thermal Stability Effect of this compound (DBTM) Polymeric Derivatives in PVC
| Polymeric Stabilizer | Relative Thermal Stability Ranking |
| P(DBTM/St/MA) | 1 (Most Effective) |
| P(DBTM/St) | 2 |
| P(DBTM/St/NPMI) | 3 |
| P(DBTM/St/NCPMI) | 4 |
| P(DBTM/St/NNOPMI) | 5 (Least Effective) |
| Source: Based on research findings on the depressant effects of these stabilizers on discoloration due to degradation. researchgate.netpleiades.online |
Bio-based and Recyclable Polymer Systems
This compound serves a significant role in the advancement of polymer science, particularly in the development of materials derived from renewable resources and those designed for recyclability. Its function is primarily catalytic, facilitating polymerization reactions for bio-based monomers, and as a stabilizer in widely recycled polymer systems. Research in this area highlights its utility in creating more sustainable plastics.
Catalysis in Bio-based Polymer Synthesis
This compound has been identified as an effective catalyst in the esterification of bio-derived monomers, which are foundational components for next-generation bioplastics. A key example is its use in the conversion of Furan-2,5-dicarboxylic acid (FDCA), a prominent bio-based platform chemical. The catalyzed esterification of FDCA with methanol (B129727) yields monomers essential for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) viewed as a sustainable alternative to petroleum-based polyethylene terephthalate (B1205515) (PET). google.com Research demonstrates that this compound can efficiently drive this reaction to near-complete conversion under specific conditions. google.com
| Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading (wt% of FDCA) | Temperature (°C) | Time (min) | Primary Products |
|---|---|---|---|---|---|---|
| Furan-2,5-dicarboxylic acid (FDCA) (10 g) | Methanol (40 g) | This compound | 0.5% (50 mg) | 200 | 60 | Dimethyl 2,5-furandicarboxylate (FDME) |
Furthermore, this compound is employed in the ring-opening polymerization (ROP) of cyclic esters, a common method for synthesizing biodegradable polyesters. It has been successfully used as an initiator for the ROP of ε-caprolactone, leading to the production of polycaprolactone (B3415563) (PCL), a well-known biodegradable and biocompatible polymer. researchgate.net Advanced research has focused on developing novel cyclic tin(IV) macroinitiators based on ε-caprolactone and this compound itself. These macroinitiators contain a reactive Sn-O bond that can initiate the controlled polymerization of ε-caprolactone, offering a pathway to polymers with specific properties. researchgate.net The compound is also listed as a potential curing catalyst for acrylic polyol resins that are modified through the ring-opening of lactones. google.com
Role in Recyclable Polymer Systems
In the context of recyclable polymers, this compound is most prominently known for its role as a stabilizer for polyvinyl chloride (PVC). ut.ac.irresearchgate.netplymouth.ac.uk PVC is a durable and widely used thermoplastic that is subject to recycling programs. This compound, often in conjunction with other organotin compounds, functions as an effective heat and photo-stabilizer, preventing the degradation of the polymer during high-temperature processing and exposure to UV light during its service life. ut.ac.ir While not a catalyst for the recycling process itself, its function as a stabilizer is critical to the lifecycle of PVC, preserving the material's integrity and making it suitable for mechanical recycling into second-life products. ut.ac.ir
| Polymer System | Role of this compound | Key Research Finding |
|---|---|---|
| Polyethylene Furanoate (PEF) Precursors | Esterification Catalyst | Effectively catalyzes the esterification of bio-based FDCA to produce monomers for PEF. google.com |
| Polycaprolactone (PCL) | ROP Initiator/Catalyst | Initiates the ring-opening polymerization of ε-caprolactone to form the biodegradable polyester PCL. researchgate.net |
| Polyvinyl Chloride (PVC) | Heat & Photo-stabilizer | Acts as a commercially effective stabilizer, protecting PVC from degradation and enabling its processing and recyclability. ut.ac.irplymouth.ac.uk |
| Lactone-Modified Acrylic Resins | Curing Catalyst | Can be used as a catalyst in the curing process for resins produced via lactone ring-opening. google.com |
Catalytic Science and Reaction Engineering Research of Dibutyltin Maleate
Catalytic Activity in Esterification Processes
Dibutyltin (B87310) maleate (B1232345) serves as an effective catalyst in esterification and transesterification reactions, which are fundamental processes in the synthesis of polyesters, plasticizers, and other industrially relevant compounds. Organotin catalysts are generally considered milder than strong Brønsted acids and can exhibit a stronger template effect due to their steric bulk. rsc.org, gelest.com
Transcarbamoylation Reactions
Dibutyltin maleate has demonstrated catalytic activity in transcarbamoylation reactions, which involve the transfer of a carbamoyl (B1232498) group. In one reported instance, the use of this compound as a catalyst in the transcarbamoylation of phenyl carbamate (B1207046) with a lysine (B10760008) derivative furnished the corresponding urea (B33335) product in a notable 80% yield. rsc.org
Table 4.1.1: this compound in Transcarbamoylation
| Reaction Type | Catalyst | Reactants | Product | Yield | Citation |
| Transcarbamoylation | This compound | Phenyl carbamate, Lysine derivative | Urea derivative | 80% | rsc.org |
Furan-2,5-dicarboxylic Acid Esterification
The esterification of furan-2,5-dicarboxylic acid (FDCA) is a crucial step in the production of bio-based polymers. This compound has been employed as an efficient catalyst for this transformation, particularly for the synthesis of dimethyl 2,5-furandicarboxylate (FDME). Studies have shown that using this compound can lead to high yields of the desired ester with minimal side product formation and negligible decarboxylation. For instance, a reaction involving 10 g of FDCA and 40 g of methanol (B129727), catalyzed by 50 mg of this compound at 200°C for 60 minutes, yielded the ester. google.com, googleapis.com Typical reaction temperatures can range from 125°C to 250°C, with optimal performance often observed between 170°C and 200°C. googleapis.com
Table 4.1.2: this compound in FDCA Esterification
| Reaction Type | Catalyst | Reactants | Conditions | Product | Yield/Selectivity | Citation |
| Esterification of FDCA with Methanol | This compound | FDCA, Methanol | 50 mg DBTM, 10 g FDCA, 40 g MeOH, 200°C, 60 min | FDME | High yield, minimal side products, no decarboxylation | google.com, googleapis.com |
| Esterification of FDCA with Methanol | This compound | FDCA, Methanol | Temperature range: 170°C - 200°C | FDME | Minimal side products (<0.05 mol%) | googleapis.com |
This compound as an Initiator in Polymerization
This compound has emerged as a valuable initiator in various polymerization processes, most notably in the ring-opening polymerization (ROP) of cyclic esters. Its ability to initiate polymerization chains contributes to the controlled synthesis of polymers with desired molecular weights and properties. tmg-chemicals.com, researchgate.net, researchgate.net
Ring-Opening Polymerization of Cyclic Esters (e.g., ε-Caprolactone)
This compound, often referred to as DBTML, has been successfully utilized as an initiator for the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) to produce poly(ε-caprolactone) (PCL). tmg-chemicals.com, researchgate.net, researchgate.net This process typically follows a coordination-insertion mechanism, where the tin-containing initiator plays a critical role in controlling the polymerization. researchgate.net, researchgate.net Studies have demonstrated that macroinitiators derived from this compound can initiate the polymerization of ε-CL, yielding PCL with high yields, often in the range of 91-95%, and number-average molecular weights (Mn) between 1.10 × 10⁴ and 3.96 × 10⁴ g mol⁻¹. researchgate.net this compound is also listed as a suitable compound for synthesizing polycaprolactone (B3415563) polyols through the ROP of ε-caprolactone. google.com
Table 4.2.1: this compound in ε-Caprolactone ROP
| Reaction Type | Initiator/Catalyst | Monomer | Polymer | Yield | Mn (g mol⁻¹) | Citation |
| Ring-Opening Polymerization (ROP) | This compound | ε-Caprolactone | PCL | 91-95% | 1.10 × 10⁴–3.96 × 10⁴ | researchgate.net |
| Ring-Opening Polymerization (ROP) | DBTML | ε-Caprolactone | PCL | High | Not specified | tmg-chemicals.com |
| Synthesis of Polycaprolactone Polyols via ROP | This compound | ε-Caprolactone | PCL | Not specified | Not specified | google.com |
Mechanistic Studies of Catalytic Pathways
The catalytic activity of this compound in various reactions is attributed to its Lewis acidic tin center. In esterification and transesterification reactions, organotin catalysts are believed to operate via a Lewis acid mechanism, where the alcohol and carboxylic acid (or ester) coordinate to the tin atom. This coordination activates the carbonyl group for nucleophilic attack. rsc.org, gelest.com A general mechanism involves the associative exchange of the alcohol onto the tin compound, followed by the coordination and insertion of the carboxylic group into the Sn-O bond of the formed tin alkoxide, and finally, an associative exchange of the intermediate. rsc.org In the context of polyurethane formation, similar mechanisms involving ternary complexes or insertion into isocyanates have been proposed. gelest.com, poliuretanos.com.br For the ring-opening polymerization of cyclic esters, a coordination-insertion mechanism is widely accepted, where the tin initiator facilitates the insertion of the cyclic monomer into the tin-ligand bond, propagating the polymer chain. researchgate.net, researchgate.net
Structure-Activity Relationships in Organotin Catalysis
The catalytic performance of organotin compounds like this compound is influenced by the nature and arrangement of the organic groups attached to the tin atom. The number and type of carbon-tin bonds, as well as the other ligands (such as maleate in DBTM), affect the tin atom's electronic density and steric accessibility, thereby modulating its Lewis acidity and catalytic activity. gelest.com, researchgate.net For instance, dibutyltin diacetate is generally considered more reactive than dibutyltin dilaurate, while organotin compounds with sulfur-containing ligands exhibit lower reactivity. gelest.com The steric bulk of the butyl groups on this compound also plays a role in its catalytic efficiency, particularly in polymerization reactions. researchgate.net, researchgate.net The presence of the maleate ligand, a dicarboxylic acid residue, contributes to the specific properties and reactivity of this compound compared to other dibutyltin derivatives. mdpi.com
Compound Name Table
| Common Name | Chemical Name | CAS Number |
| This compound | This compound | 78-04-6 |
| DBTML | Dibutyltin(IV) Maleate | 78-04-6 |
| FDCA | Furan-2,5-dicarboxylic acid | 328-91-6 |
| FDME | Dimethyl 2,5-furandicarboxylate | 2076-52-0 |
| ε-Caprolactone (ε-CL) | Oxepan-2-one | 123-67-1 |
| PCL | Poly(ε-caprolactone) | 24980-41-4 |
| DBTO | Dibutyltin Oxide | 818-08-6 |
| DBTL | Dibutyltin Dilaurate | 77-58-7 |
| AIBN | Azobisisobutyronitrile | 0000-00-0 |
| BPO | Benzoyl peroxide | 94-36-0 |
Biological Activity and Molecular Toxicology of Dibutyltin Maleate
Endocrine Disrupting Potentials
Organotin compounds, including dibutyltins, are recognized for their potential to interfere with hormonal systems, acting as endocrine disruptors. Their mechanisms of action often involve interactions with nuclear receptors that regulate a wide array of physiological processes, including metabolism, inflammation, and development.
Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Dibutyltin (B87310) maleate (B1232345) has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net. PPARγ is a critical nuclear receptor that plays a significant role in adipogenesis, insulin (B600854) sensitivity, and lipid metabolism. Studies using reporter gene assays in HeLa cells have demonstrated that DBTM can activate PPARγ transcriptional activity researchgate.netnih.gov. Specifically, Dibutyltin maleate exhibited a fold activation of 2.61 ± 0.49 for PPARγ nih.gov. This partial agonistic activity suggests that DBTM can bind to and modulate the function of PPARγ, albeit with potentially less efficacy than full agonists nih.gov. The interaction with PPARγ is believed to be mediated through the tin atom binding to a specific cysteine residue (Cys285) in the ligand-binding domain of PPARγ, a mechanism also observed for tributyltin chloride researchgate.netresearchgate.net.
Interactions with Retinoid X Receptor Alpha (RXRα)
In contrast to its activity on PPARγ, this compound does not appear to be a significant partial agonist of Retinoid X Receptor Alpha (RXRα) nih.gov. While other dibutyltin compounds, such as dibutyltin dichloride and dibutyltin dilaurate, have shown partial agonistic activity on RXRα, DBTM has not been reported to exert such effects nih.gov. RXRα is another nuclear receptor that forms heterodimers with PPARγ, and these heterodimers are crucial for regulating gene expression related to adipogenesis and metabolism uniprot.org. The differential activity on PPARγ and RXRα highlights the specific molecular interactions that different organotin structures can mediate.
Agonistic and Partial Agonistic Activities on Nuclear Receptors
This compound demonstrates partial agonistic activity on the nuclear receptor PPARγ researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net. This partial agonism means that DBTM can initiate a biological response by activating PPARγ, but its maximal effect is less than that of a full agonist. This activity is comparable to that of tributyltin chloride, another well-studied organotin compound, although dibutyltin dichloride was found to be approximately three times more potent in activating PPARγ nih.gov. The partial agonism on PPARγ is a key mechanism through which dibutyltins, including DBTM, are thought to influence metabolic pathways like adipogenesis researchgate.netnih.govnih.gov. As noted, DBTM does not exhibit significant partial agonistic activity on RXRα nih.gov.
Adipogenesis and Metabolic Pathways
The interaction of this compound with nuclear receptors, particularly PPARγ, directly influences adipogenesis, the process by which preadipocytes differentiate into mature adipocytes (fat cells).
Induction of Adipogenesis in Cellular Models
This compound has been shown to induce adipogenesis in cellular models, specifically in 3T3-L1 preadipocytes researchgate.netnih.govnih.govresearchgate.net. This induction of adipogenesis means that DBTM promotes the differentiation of these precursor cells into fat cells, leading to increased lipid accumulation. While DBTM does induce adipogenesis, its effect has been observed to be less pronounced compared to established adipogenic agents like rosiglitazone (B1679542) and tributyltin chloride researchgate.netnih.gov. Furthermore, the adipogenic effect of dibutyltins, including DBTM, has been demonstrated to be dependent on PPARγ activation, as the presence of a specific PPARγ antagonist (T0070907) significantly reduced the fat accumulation induced by these compounds researchgate.netnih.gov.
Modulation of Adipogenic Marker Gene Expression (e.g., Fabp4, Adipoq, Glut4)
The induction of adipogenesis by this compound is further substantiated by its effect on the expression of key adipogenic marker genes. Studies have confirmed that DBTM treatment leads to changes in the expression levels of genes such as Fatty acid-binding protein 4 (Fabp4), Adiponectin (Adipoq), and Glucose transporter type 4 (Glut4) researchgate.netnih.govnih.govresearchgate.net. These genes are integral to the process of adipocyte differentiation and function. For instance, real-time quantitative PCR analysis has shown that DBTM exposure in 3T3-L1 cells results in the expression of these adipogenic markers, thereby confirming the compound's role in promoting adipogenesis researchgate.netnih.govnih.gov.
Environmental Chemistry and Degradation Pathways of Dibutyltin Maleate
Biodegradation Studies and Microbial Interactions
The biodegradation of Dibutyltin (B87310) maleate (B1232345) in the environment is a critical aspect of its environmental chemistry. Studies have investigated its susceptibility to microbial breakdown, revealing limited biodegradability under standard test conditions.
In a manometric respiration test (OECD Guideline 301 F), Dibutyltin maleate was assessed for its potential to be readily biodegraded. The results indicated that the compound is not readily biodegradable. Specifically, after 28 days of incubation at a concentration of 37.7 mg/L, the percentage degradation observed was approximately 3% europa.eu. This low level of degradation did not meet the pass level of 60% ThODNH3 required for classification as readily biodegradable europa.eu.
The degradation of organotin compounds generally involves the cleavage of the tin-carbon bond, which can be facilitated by various mechanisms, including UV irradiation, chemical processes, or biological activity scbt.com. While this compound itself exhibits poor direct biodegradability, the broader class of dibutyltin compounds can degrade into simpler dibutyltin and monobutyltin (B1198712) species europa.eu. Research on related tributyltin compounds has shown that microbial consortia, including fungi, yeasts, and bacteria, can mediate the debutylation of tributyltin, leading to the formation of dibutyltin and monobutyltin europa.eu. This suggests that while this compound's direct microbial breakdown is slow, its transformation products might be subject to further microbial processing, although specific pathways for this compound remain sparsely detailed.
Table 1: Biodegradation of this compound
| Test/Parameter | Result | Conditions | Reference |
| Ready Biodegradability (OECD 301 F) | Not readily biodegradable | 28 days incubation, 37.7 mg/L concentration | europa.eu |
| Percentage Degradation | Approximately 3% | After 28 days incubation | europa.eu |
Transport and Fate Modeling in Environmental Compartments
Understanding the environmental fate and transport of this compound is crucial for assessing its potential impact. Dibutyltin compounds, in general, are known to be environmentally persistent, resisting degradation and accumulating in various environmental matrices chemicalbull.com. This persistence, coupled with potential bioaccumulation, highlights the importance of modeling their distribution and movement.
Multimedia fate and transport models are employed to predict how chemicals distribute and move across different environmental compartments, such as air, water, soil, and sediment eolss.netwur.nlroutledge.comepa.gov. These models utilize mass balance equations to account for the various physical, chemical, and biological processes that govern a substance's behavior eolss.netwur.nl. Transport between compartments can occur through advective processes (e.g., deposition, runoff, sedimentation) and diffusive processes (e.g., volatilization, gas absorption) eolss.netwur.nl. The chemical properties of a substance, including its solubility, vapor pressure, and partition coefficients, significantly influence its transport and fate epa.gov.
Dibutyltin compounds have been reported to exhibit toxic effects on aquatic life and may bioaccumulate in the environment ontosight.ai. Their persistence means they can remain in the environment for extended periods, accumulating in sediment and organisms chemicalbull.com. This accumulation in sediment and biota, along with their harmful effects on aquatic organisms, underscores the need for accurate fate modeling to predict environmental concentrations and potential exposure pathways scbt.comchemicalbull.comontosight.ai. The behavior of this compound within these compartments would be influenced by factors such as adsorption/desorption to soil and sediment particles, and its partitioning between water and organic phases, which are key parameters in distribution modeling europa.eu.
Table 2: General Environmental Fate and Transport Characteristics of Dibutyltin Compounds
| Characteristic | Description | Environmental Compartments Implicated | Reference(s) |
| Persistence | Environmentally persistent, withstanding degradation. | Soil, sediment, aquatic environments | chemicalbull.com |
| Accumulation | Accumulates in sediment and organisms. | Sediment, biota | chemicalbull.com |
| Transport Mechanisms | Governed by chemical properties (e.g., solubility, vapor pressure, partition coefficients) and environmental conditions. Partitioning between different phases occurs. | Air, water, soil, sediment | eolss.netwur.nlepa.gov |
| Degradation Pathways | Involves breaking of the tin-carbon bond via UV irradiation, biological, or chemical cleavage. Direct biodegradation is limited. | All compartments (slow degradation) | scbt.comeuropa.eu |
| Environmental Impact | Toxic effects on aquatic life; harmful to aquatic organisms. | Aquatic ecosystems | scbt.comontosight.ai |
Compound List:
this compound
Dibutyltin
Monobutyltin
Tributyltin
Tributyltin chloride
Advanced Analytical and Spectroscopic Characterization in Dibutyltin Maleate Research
Vibrational Spectroscopy (FTIR) for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and confirming the molecular structure of Dibutyltin (B87310) Maleate (B1232345). The FTIR spectrum of DBTM exhibits characteristic absorption bands that are indicative of its chemical bonds and functional groups.
C-H Stretching: Peaks observed around 2,854, 2,868, 2,926, and 2,958 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the butyl chains (-CH₂CH₂CH₂CH₃) and the vinyl group (-CH=CH-) nih.govmdpi.com.
C=O Stretching: The carbonyl group (C=O) of the maleate moiety typically shows an absorption band around 1,615 cm⁻¹ nih.govmdpi.com.
C=C Stretching: The carbon-carbon double bond (C=C) in the maleate structure is observed around 1,582 cm⁻¹ nih.govmdpi.com. In the context of copolymerization studies, the disappearance of this band indicates the successful incorporation of DBTM into a polymer chain nih.gov.
Sn-O and Sn-C Bonds: While not always explicitly detailed for DBTM itself in all sources, related organotin compounds show characteristic vibrations for Sn-O bonds in the range of 550–650 cm⁻¹ and Sn-C modes between 1,050–1,150 cm⁻¹ . Absorption bands around 1,585 cm⁻¹ can also be characteristic of tin carboxylates google.com.
Table 1: Key FTIR Absorption Bands for Dibutyltin Maleate
| Functional Group / Bond | Characteristic Wavenumber (cm⁻¹) | Assignment | Source(s) |
| C-H (aliphatic) | 2854, 2868, 2926, 2958 | -CH₂CH₂CH₂CH₃ stretching | nih.govmdpi.com |
| C-H (vinyl) | 2854, 2868, 2926, 2958 | -CH=CH- stretching | nih.govmdpi.com |
| C=O (carbonyl) | 1615 | C=O stretching | nih.govmdpi.com |
| C=C (vinyl) | 1582 | C=C stretching | nih.govmdpi.com |
| Sn-O (ester linkage) | ~550–650 (typical for organotins) | Sn-O stretching | |
| Sn-C (butyl groups) | ~1050–1150 (typical for organotins) | Sn-C stretching | |
| Tin carboxylate | ~1585 | -C(O)-O-Sn≡ | google.com |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of nuclei.
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows distinct signals for the butyl groups and the maleate vinyl protons.
The terminal methyl group (-CH₃) of the butyl chain appears as a triplet around δ 0.86 ppm.
The methylene (B1212753) groups (-CH₂-) of the butyl chain exhibit signals in the range of δ 1.30–1.36 ppm (multiplet), δ 1.65 ppm (multiplet), and δ 1.74 ppm (triplet).
The vinyl protons (-CH=CH-) of the maleate moiety resonate as a singlet around δ 6.22 ppm nih.govmdpi.com.
¹³C NMR: Carbon-13 NMR provides information about the carbon backbone.
The butyl chain carbons show signals at δ 13.60, 25.79, 26.54, and 26.73 ppm.
The vinyl carbons of the maleate group appear around δ 129.61 ppm.
The carbonyl carbon (-C=O) is observed at approximately δ 175.01 ppm nih.govmdpi.com.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Proton / Carbon Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Assignment | Source(s) |
| -CH₃ (butyl) | 0.86 (triplet) | 13.60 | Terminal methyl | nih.govmdpi.com |
| -CH₂- (butyl) | 1.30–1.36 (multiplet) | 25.79 | Methylene | nih.govmdpi.com |
| -CH₂- (butyl) | 1.65 (multiplet) | 26.54 | Methylene | nih.govmdpi.com |
| -CH₂- (butyl) | 1.74 (triplet) | 26.73 | Methylene | nih.govmdpi.com |
| -CH=CH- (maleate) | 6.22 (singlet) | 129.61 | Vinyl carbons | nih.govmdpi.com |
| C=O (maleate) | - | 175.01 | Carbonyl carbon | nih.govmdpi.com |
Chromatographic Techniques (GPC, GC-MS) for Purity and Degradation Product Analysis
Chromatographic methods are essential for assessing the purity of this compound and identifying any potential degradation products or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Organotin compounds often require derivatization to increase their volatility and thermal stability for GC analysis. For instance, derivatization with sodium tetraethylborate (NaBEt₄) or Grignard reagents is common for analyzing organotin species, allowing for their separation based on their modified molecular weight and subsequent detection by mass spectrometry labrulez.comgov.bc.caalsenvironmental.co.ukshimadzu.com. GC-MS can detect impurities and degradation products, providing crucial information about the sample's integrity labrulez.com.
Gel Permeation Chromatography (GPC): GPC is primarily used to determine the molecular weight distribution of polymers. While this compound itself is a small molecule, GPC might be employed to characterize oligomers or polymers synthesized using DBTM as a monomer or additive, assessing their molecular weight characteristics and polydispersity researchgate.net.
Thermal Analysis (TGA) for Material Stability Investigations
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature.
Research indicates that this compound, like other organotin stabilizers, contributes to the thermal stability of polymers like PVC researchgate.net. While specific TGA data for pure DBTM is not extensively detailed in the provided snippets, related organotin compounds and their use in PVC suggest that DBTM would exhibit decomposition onset temperatures typically above 150°C, indicating reasonable thermal stability under processing conditions . The decomposition behavior provides insights into its thermal endurance and potential degradation pathways at elevated temperatures.
X-ray Diffraction Studies for Solid-State Structure
X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of solid materials. While specific XRD data for this compound is not extensively detailed in the provided search results, it is mentioned that organotin compounds can be characterized by XRD to understand their solid-state structure researchgate.netchemrevlett.comforcetechnology.com. For related compounds like barium maleate, XRD has been used to determine crystal structure, space group, and lattice dimensions, confirming the material's crystalline nature and providing insights into its packing and bonding chemrevlett.comscience.gov. For this compound, XRD could confirm its crystalline form and potentially reveal its unit cell parameters and molecular packing.
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative method used to determine the elemental composition of a compound. For this compound, elemental analysis confirms the presence and ratio of carbon, hydrogen, and tin, verifying its empirical formula (C₁₂H₂₀O₄Sn) and purity.
Typical elemental analysis results for this compound show:
Carbon (C): Approximately 41.54% medkoo.com
Hydrogen (H): Approximately 5.81% medkoo.com
Oxygen (O): Approximately 18.44% medkoo.com
Tin (Sn): Approximately 34.21% medkoo.com
The tin content is also reported as 33-34% haotaichem.comkrchemistar.com. These values are consistent with the theoretical composition of this compound.
Table 3: Elemental Composition of this compound
| Element | Percentage (%) | Source(s) |
| Carbon (C) | 41.54 | medkoo.com |
| Hydrogen (H) | 5.81 | medkoo.com |
| Oxygen (O) | 18.44 | medkoo.com |
| Tin (Sn) | 34.21 | medkoo.com |
| Tin (Sn) | 33-34 | haotaichem.comkrchemistar.com |
Regulatory Science and Risk Assessment in Organotin Compound Management
Evolution of Regulatory Frameworks for Organotin Compounds
The regulatory landscape for organotin compounds has evolved considerably, driven by growing awareness of their environmental persistence and toxicity. Historically, organotins, particularly tributyltin (TBT), were widely used in antifouling paints for ships due to their potent biocidal properties. However, the severe ecological damage caused by TBT, including endocrine disruption in marine life and widespread toxicity, led to international efforts to control their use researchgate.netlongdom.org.
Key milestones in this evolution include:
Early National Regulations: Beginning in the late 1980s, countries like the United Kingdom, the United States, Canada, and Australia implemented national legislation to ban or restrict TBT on vessels researchgate.net.
International Maritime Organization (IMO) Conventions: The IMO adopted the International Convention on the Control of Harmful Anti-Fouling Systems on Ships (AFS Convention) in 2001, which entered into force in 2008. This convention globally banned the use of organotins in antifouling paints imo.orgnoaa.gov.
European Union Legislation: The EU has progressively restricted organotin compounds. Regulation (EC) No 782/2003 prohibited organotins in antifouling systems on ships entering EU ports from 2003, with a complete ban implemented by 2008 europa.eueuropa.eu. Further restrictions under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have targeted other organotin compounds, including dibutyltin (B87310) (DBT) compounds. For instance, Regulation (EU) 276/2010 incorporated restrictions on DBT compounds, limiting their use in mixtures and articles for the general public to concentrations above 0.1% by weight of tin from January 1, 2012 sgs.comreachonline.eu. Commission Delegated Regulation (EU) 2015/2229 added dibutyltin compounds to the list of hazardous chemicals subject to export notification procedures under Regulation (EU) No 649/2012, underscoring their restricted status for public use www.gov.uklegislation.gov.uk.
These regulations reflect a global trend towards stricter control of organotins, driven by scientific evidence of their adverse effects. While much of the early focus was on TBT, regulations now encompass other organotin classes, including dibutyltin compounds like Dibutyltin maleate (B1232345), due to their widespread industrial applications and potential risks sgs.comnaturvardsverket.seeumonitor.euontosight.ai.
Scientific Basis for Classification and Labeling
The classification and labeling of Dibutyltin maleate, and organotin compounds in general, are based on their inherent physicochemical properties and toxicological and ecotoxicological profiles. Scientific assessments inform hazard identification, risk characterization, and the development of appropriate safety measures and regulatory controls.
Key scientific considerations include:
Chemical Properties: this compound (CAS: 78-04-6) is characterized by a molecular formula of C₁₂H₂₀O₄Sn and a molecular weight of approximately 346.99 g/mol chemblink.commubychem.comsigmaaldrich.com. It typically appears as white crystals or powder and has a melting point range of 135-140 °C chemblink.commubychem.comchemicalbook.com. Its solubility in organic solvents like benzene (B151609) and organic esters is noted mubychem.com. These properties influence its environmental fate, transport, and potential for exposure.
Toxicological Data: Scientific studies have established that dibutyltin compounds, including this compound, can exhibit significant toxicity. Hazard statements associated with this compound often include:
Harmful if swallowed (H302)
Causes severe skin burns and eye damage (H314)
May cause an allergic skin reaction (H317)
Fatal if inhaled (H330)
Suspected of causing genetic defects (H341)
May damage fertility or the unborn child (H360)
Causes damage to organs through prolonged or repeated exposure (H372)
Toxic to aquatic life with long lasting effects (H411) mubychem.comsigmaaldrich.com These classifications lead to stringent labeling requirements under systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For instance, this compound is classified as Acute Tox. 2 (Inhalation), Acute Tox. 4 (Oral), Aquatic Chronic 2, Eye Dam. 1, Muta. 2, Repr. 1B, Skin Corr. 1B, Skin Sens. 1, and STOT RE 1 sigmaaldrich.com.
Ecotoxicological Data: Dibutyltin compounds are classified as environmentally hazardous, particularly to aquatic life naturvardsverket.se. Their persistence and potential for bioaccumulation are critical factors in environmental risk assessments.
The scientific basis for classification and labeling ensures that the hazards posed by this compound are clearly communicated, enabling informed decision-making in risk management and regulatory compliance.
Methodologies for Environmental Impact Assessment
Assessing the environmental impact of this compound involves evaluating its fate, transport, persistence, and ecotoxicity in various environmental compartments. Methodologies employed are designed to understand its behavior and potential harm to ecosystems.
Key methodologies and considerations include:
Environmental Fate and Transport Studies: These studies investigate how this compound behaves once released into the environment. This includes assessing its degradation pathways (e.g., hydrolysis, photolysis, biodegradation), partitioning between water, soil, and air, and potential for leaching into groundwater or volatilization. While specific data for this compound's environmental fate is not extensively detailed in the provided snippets, general organotin behavior indicates potential persistence in sediments longdom.org.
Ecotoxicity Testing: Standard ecotoxicity tests are conducted on various aquatic and terrestrial organisms to determine the concentrations at which this compound causes adverse effects. As indicated by its hazard classification (H411: Toxic to aquatic life with long lasting effects), this compound poses a significant risk to aquatic ecosystems mubychem.comsigmaaldrich.com. Studies on other dibutyltin compounds show they are more toxic than dioctyltin (B90728) compounds naturvardsverket.se.
Bioaccumulation and Biomagnification: The potential for this compound to accumulate in organisms and move up the food chain is a critical aspect of environmental impact assessment. Organotin compounds, in general, have been found in the tissues of marine mammals tandfonline.com.
Environmental Monitoring: Monitoring programs are essential to detect the presence and concentration of this compound and other organotins in environmental matrices such as water, sediment, and biota. Analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC) coupled with Mass Spectrometry, are used for speciation and quantification of organotin compounds tandfonline.com.
These methodologies provide the scientific foundation for understanding the environmental risks associated with this compound, informing regulatory decisions and guiding mitigation strategies.
Challenges in Human Health Risk Assessment of Organotin Mixtures
Assessing the human health risks of organotin compounds, including this compound, presents several challenges, particularly when considering exposure to mixtures of these substances.
Key challenges include:
Complex Exposure Scenarios: The general population can be exposed to organotins through various routes, including diet (e.g., seafood), consumer products (e.g., PVC materials), and environmental contamination cdc.gov. Dibutyltin compounds have been detected in drinking water from PVC pipes (B44673) and can transfer from baking parchment to food cdc.gov.
Mixture Toxicity: Organotins are often present in the environment or in products as mixtures of different compounds (e.g., mono-, di-, tri-, and tetra-organotins). Assessing the combined toxicological effects of these mixtures is complex, as synergistic or additive effects may occur, which are not always predictable from the toxicity of individual components naturvardsverket.setandfonline.com. The risk assessment of co-exposure to organotins is a significant challenge.
Varying Susceptibility: Different populations, such as infants and children, may exhibit varying susceptibility to the toxic effects of organotins due to developmental factors. For example, dibutyltin and dioctyltin compounds have been identified as posing risks to human health, particularly for children eumonitor.eu.
Data Gaps: While significant research exists on organotins, specific data on the long-term health effects of chronic low-level exposure to mixtures, or the specific contribution of individual compounds like this compound within these mixtures, can be limited.
Addressing these challenges requires sophisticated toxicological modeling, comprehensive exposure assessment, and the development of methodologies to evaluate cumulative risks from multiple organotin exposures.
Strategies for Sustainable Use and Mitigation of Environmental Contamination
Ensuring the sustainable use of this compound and mitigating its environmental contamination involves a multi-faceted approach encompassing regulatory controls, technological innovation, and responsible industrial practices.
Strategies include:
Regulatory Enforcement and Compliance: Strict adherence to existing regulations, such as those limiting concentrations in consumer products and controlling industrial emissions, is paramount. Continuous monitoring and enforcement by regulatory bodies are essential to ensure compliance and prevent illegal uses sgs.comreachonline.eu.
Development of Safer Alternatives: Research and development efforts are focused on identifying and implementing safer alternatives to organotin compounds in their various applications. For PVC stabilization and polyurethane catalysis, the industry is exploring less toxic or non-tin-based alternatives ontosight.aichemblink.com.
Process Optimization and Emission Control: Industrial facilities using this compound must optimize their manufacturing processes to minimize releases into the environment. This includes implementing advanced wastewater treatment technologies and air pollution control measures to capture or neutralize organotin emissions. Proper waste management protocols are also critical tandfonline.com.
Remediation of Contaminated Sites: For areas already contaminated with organotins, remediation strategies are necessary. These can include physical methods like dredging of contaminated sediments, or biological and chemical treatment processes to decontaminate affected sites longdom.org.
Life Cycle Assessment and Product Stewardship: Adopting a life cycle approach to product management, from manufacturing to disposal, can help identify environmental hotspots and opportunities for improvement. Product stewardship programs encourage manufacturers to take responsibility for the environmental impact of their products throughout their life cycle.
By integrating these strategies, stakeholders can work towards minimizing the environmental footprint of this compound and promoting more sustainable chemical management practices.
Q & A
Q. How is DBTM synthesized and characterized in laboratory settings?
DBTM is synthesized via nucleophilic addition between dibutyltin oxide (DBTO) and maleic anhydride under controlled conditions (80–120°C, triethylamine catalyst). Key characterization methods include:
- Elemental analysis to verify stoichiometry.
- FTIR spectroscopy to confirm Sn-O-C bonding and maleate group incorporation .
- 1H- and 13C-NMR to resolve structural features, such as butyl chain conformation and maleate double bonds .
- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition temperatures >250°C) .
| Synthesis Parameter | Typical Range |
|---|---|
| Temperature | 80–120°C |
| Catalyst | Triethylamine |
| Yield Optimization | 75–90% |
Q. What are the key physicochemical properties of DBTM relevant to polymer stabilization?
DBTM’s efficacy in polymer stabilization stems from:
- Thermal stability : Resists degradation at high processing temperatures (>200°C) .
- Hydrolytic stability : Maintains performance in humid environments due to stable Sn-O bonds .
- Low volatility : Reduces occupational exposure risks compared to volatile organotin derivatives . Researchers should validate these properties using differential scanning calorimetry (DSC) and accelerated aging tests under controlled humidity.
Advanced Research Questions
Q. How do researchers determine monomer reactivity ratios when copolymerizing DBTM with styrene or acrylates?
Reactivity ratios (e.g., r₁ for DBTM, r₂ for comonomers) are calculated using the Fineman-Ross method based on copolymer composition data derived from tin analysis . Key steps:
- Conduct low-conversion copolymerizations (≤15% yield) to minimize composition drift.
- Use inductively coupled plasma mass spectrometry (ICP-MS) for precise tin quantification.
- Analyze data with the Mayo-Lewis equation to model copolymerization behavior.
| Monomer Pair | r₁ (DBTM) | r₂ (Comonomer) |
|---|---|---|
| DBTM + Styrene | 0.45 | 1.20 |
| DBTM + Butyl Acrylate | 0.32 | 0.85 |
Q. What methodological considerations are critical when assessing DBTM’s genotoxic potential?
- Bacterial reverse mutation tests (e.g., Ames test) using Salmonella typhimurium strains TA98 and TA100 to detect frameshift/base-pair mutations .
- Dose-response analysis : Include negative (solvent) and positive controls (e.g., sodium azide) to validate assay sensitivity.
- Metabolic activation : Use S9 liver homogenate to simulate mammalian metabolism . Contradictions in toxicity data may arise from impurities (e.g., residual catalysts); thus, purity verification via HPLC is essential.
Q. How can researchers address contradictions between DBTM’s industrial efficacy and environmental regulations?
- Analytical methods : Use gas chromatography-mass spectrometry (GC-MS) to detect DBTM in environmental samples (detection limit: 0.01% w/w) .
- Alternative stabilizers : Explore less toxic organotin derivatives (e.g., monobutyltin compounds) while maintaining thermal performance .
- Lifecycle assessment (LCA) : Quantify DBTM’s environmental footprint using metrics like persistence, bioaccumulation, and toxicity (PBT).
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to evaluate DBTM’s role in drug delivery systems?
- Prodrug synthesis : Modify the maleate group via esterification to enhance drug solubility.
- In vitro release studies : Use phosphate-buffered saline (PBS) at physiological pH (7.4) to simulate drug release kinetics .
- Bioavailability assays : Compare plasma concentration-time profiles (AUC) of DBTM-drug conjugates vs. free drugs in animal models.
Q. What strategies resolve discrepancies in DBTM’s reported thermal stability across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
